2,1,3-Benzothiadiazole-5-carbaldehyde

説明

Nomenclature and Chemical Structure of BTDA

The precise identification and structural understanding of a chemical compound are fundamental to exploring its properties and applications.

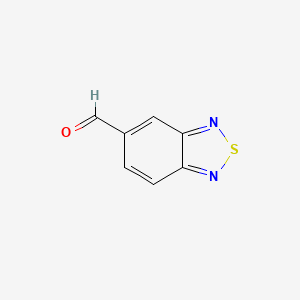

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2,1,3-benzothiadiazole-5-carbaldehyde . fishersci.atthermofisher.com This name explicitly defines its molecular components: "2,1,3-benzothiadiazole" identifies the parent heterocyclic system, and "5-carbaldehyde" indicates that an aldehyde functional group (-CHO) is attached to the 5th position of this ring structure.

The core of BTDA is the 2,1,3-benzothiadiazole (B189464) (BTD) moiety, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a 1,2,5-thiadiazole (B1195012) ring. wikipedia.org This BTD unit is well-known for being an electron-accepting fluorophore, a property that is central to its utility in materials science. researchgate.netresearchgate.net The architecture is a planar, conjugated system. The key functional feature of BTDA is the aldehyde group attached to the 5-position of the benzothiadiazole framework. This functional group is a site of high reactivity, allowing for a wide range of chemical transformations.

| Identifier | Value |

|---|---|

| CAS Number | 71605-72-6 chemicalbook.comapolloscientific.co.uk |

| Molecular Formula | C₇H₄N₂OS |

| Formula Weight | 164.19 g/mol fishersci.at |

| Synonym | 5-Formyl-2,1,3-benzothiadiazole apolloscientific.co.uk |

| Melting Point | 89-95 °C apolloscientific.co.uk |

Significance in Modern Chemical Research

The distinct electronic properties and chemical reactivity of BTDA have established it as a compound of significant interest across multiple fields of chemistry.

BTDA serves as a crucial intermediate in the synthesis of more complex molecules. The aldehyde group can readily participate in various chemical reactions, such as condensations, oxidations, and reductions, to build larger molecular frameworks. For instance, the synthesis of BTDA itself can be achieved through the oxidation of 2,1,3-benzothiadiazole-5-methanol. chemicalbook.com The broader class of benzothiadiazole derivatives is frequently synthesized using metal-catalyzed cross-coupling reactions like the Suzuki and Stille reactions, with halogenated benzothiadiazoles serving as common precursors. mdpi.compolyu.edu.hk The reactivity of the aldehyde on the BTDA molecule provides a strategic point for elaboration, enabling chemists to construct novel compounds for specific applications.

The 2,1,3-benzothiadiazole core is a powerful electron-withdrawing unit, a characteristic that is highly sought after in the design of organic electronic materials. polyu.edu.hkpolyu.edu.hk This property facilitates the formation of donor-acceptor (D-A) molecular systems, which is an effective strategy for tuning the optoelectronic properties of materials. polyu.edu.hkrsc.org BTD derivatives are integral components in a range of applications:

Organic Light-Emitting Diodes (OLEDs): The BTD moiety is used to create emissive materials, including those for red thermally activated delayed fluorescence (TADF). polyu.edu.hkrsc.orgmdpi.com

Organic Solar Cells (OSCs): Its electron-accepting nature makes it suitable for constructing both small-molecule and polymer-based acceptors in OSCs. nih.govontosight.ai

Organic Field-Effect Transistors (OFETs): BTD-based polymers have been developed as semiconductors for OFETs. polyu.edu.hknih.gov

| Application Area | Role of Benzothiadiazole Unit | Reference |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electron acceptor in emissive layer materials | polyu.edu.hkmdpi.com |

| Organic Solar Cells (OSCs) / Photovoltaics | Electron-accepting unit in donor-acceptor polymers and non-fullerene acceptors | researchgate.netnih.gov |

| Organic Field-Effect Transistors (OFETs) | Component of organic semiconductor materials | polyu.edu.hknih.gov |

| Dye-Sensitized Solar Cells (DSSCs) | Core component of organic dyes (sensitizers) | researchgate.netontosight.ai |

The benzothiadiazole scaffold is recognized as a privileged structure in medicinal chemistry. Derivatives of 2,1,3-benzothiadiazole have been investigated for a range of biological activities, demonstrating potential as antimicrobial, antiviral, and anticancer agents. ontosight.ai Furthermore, the inherent fluorescence of the BTD core has been exploited in the development of optical probes for bioimaging and for the detection of biologically relevant analytes. researchgate.netmdpi.com While research into the specific medicinal applications of this compound is still an emerging area, the established biological potential of the BTD family of compounds underscores its relevance and promise for future pharmaceutical development.

Historical Context and Evolution of Benzothiadiazole Chemistry

The journey of benzothiadiazole chemistry is a compelling narrative of discovery and innovation, spanning over a century of scientific exploration. From its initial synthesis in the late 19th century to its current status as a privileged scaffold in materials science, the evolution of this heterocyclic system has been marked by significant advancements in synthetic methodologies and a deepening understanding of its chemical properties.

Early Syntheses and Characterization

The parent compound, 2,1,3-benzothiadiazole, has been a subject of chemical investigation since the 19th century. One of the earliest and most fundamental methods for its synthesis involves the reaction of o-phenylenediamine (B120857) with thionyl chloride. wikipedia.org This straightforward condensation reaction laid the groundwork for the exploration of the benzothiadiazole ring system.

Historically, 2,1,3-benzothiadiazole was also known by the common name "piazthiole." The definitive structural elucidation of this compound, however, came much later with the determination of its crystal structure in 1951. This crucial characterization provided a solid foundation for understanding the electronic nature and reactivity of the benzothiadiazole core.

| Year | Milestone | Significance |

|---|---|---|

| 19th Century | First Synthesis | Established the foundational chemistry of the benzothiadiazole ring system. |

| 1951 | Crystal Structure Determination | Provided definitive proof of its molecular structure and paved the way for a deeper understanding of its properties. wikipedia.org |

Development of Functionalized Benzothiadiazoles

The inherent stability and unique electronic properties of the benzothiadiazole ring spurred chemists to explore methods for its functionalization. Early efforts in this area primarily focused on electrophilic aromatic substitution reactions. Given the electron-deficient nature of the benzothiadiazole nucleus, these reactions typically occur at the 4- and 7-positions of the benzene ring. Bromination, for instance, is a well-established method to introduce bromine atoms at these positions, yielding 4,7-dibromo-2,1,3-benzothiadiazole, a versatile intermediate for further synthetic transformations. wikipedia.org

The synthesis of specifically substituted derivatives, such as this compound, remained a significant challenge for a considerable time. Traditional synthetic routes to such compounds were often multi-step and lacked regiochemical control. However, the advent of modern synthetic techniques, particularly in the realm of transition-metal-catalyzed cross-coupling and C-H functionalization, has revolutionized the synthesis of functionalized benzothiadiazoles.

A noteworthy advancement in this area is the regioselective synthesis of 5-substituted benzothiadiazoles via an iridium-catalyzed C-H borylation of the benzothiadiazole core. This method allows for the direct installation of a boryl group at the 5-position, which can then be readily converted to a variety of other functional groups. The synthesis of this compound can be efficiently achieved through the formylation of the corresponding 5-borylated benzothiadiazole intermediate. This modern approach represents a significant improvement over classical methods, offering a more direct and efficient route to this valuable building block. nih.gov

Further illustrating the evolution of synthetic strategies, methods such as the Vilsmeier-Haack formylation and Knoevenagel condensation have been employed in the synthesis of more complex benzothiadiazole-containing architectures, showcasing the versatility of this heterocyclic system in the construction of advanced organic materials.

| Era | Synthetic Method | Key Features | Example Functionalization |

|---|---|---|---|

| Early 20th Century | Electrophilic Aromatic Substitution | Substitution primarily at C4 and C7 positions. wikipedia.org | Bromination |

| Late 20th/Early 21st Century | Transition-Metal Catalysis (e.g., C-H Borylation) | High regioselectivity, enabling access to previously challenging substitution patterns. nih.gov | Synthesis of 5-formyl derivatives. nih.gov |

Structure

3D Structure

特性

IUPAC Name |

2,1,3-benzothiadiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2OS/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFIFDVQYCPLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379959 | |

| Record name | 2,1,3-benzothiadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71605-72-6 | |

| Record name | 2,1,3-benzothiadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-Benzothiadiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Btda

Established Synthetic Routes to 2,1,3-Benzothiadiazole-5-carbaldehyde

The preparation of this compound can be approached through various pathways, including the direct introduction of a formyl group onto the benzothiadiazole scaffold or the chemical modification of precursors already possessing a functional group at the 5-position.

Formylation Strategies of Benzothiadiazole Scaffolds

Direct formylation of the 2,1,3-benzothiadiazole (B189464) (BTD) ring system presents a synthetic challenge. The electron-deficient nature of the BTD core generally renders it less reactive towards classical electrophilic aromatic substitution reactions. nih.gov

The Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, involves an electrophilic substitution using the Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.orgijpcbs.com This reaction is most effective on activated aromatic rings. wikipedia.org For the 2,1,3-benzothiadiazole scaffold, which is electron-poor, direct formylation at the 5-position via the Vilsmeier-Haack reaction is not a commonly reported or efficient method. While the reaction has been employed in multi-step syntheses of more complex structures containing a BTD core, its direct application to the parent heterocycle to produce this compound is not well-established in the scientific literature. rsc.org

Direct C-H activation offers an atom-economical approach to functionalization, avoiding the need for pre-functionalized substrates. acs.org While methods for the direct C-H alkylation and arylation of the 2,1,3-benzothiadiazole ring have been developed, direct C-H formylation at the 5-position remains a significant synthetic hurdle. acs.orgresearchgate.net Current literature does not provide a straightforward protocol for the direct conversion of a C-H bond at the 5-position of 2,1,3-benzothiadiazole into a carbaldehyde group in a single step.

Oxidation of 5-Methyl Benzothiadiazole Derivatives

A common strategy for the synthesis of aromatic aldehydes is the oxidation of a corresponding methyl group. This approach is contingent on the availability of 5-methyl-2,1,3-benzothiadiazole (B73233).

Manganese dioxide (MnO₂) is a mild and selective oxidizing agent often used for the oxidation of allylic and benzylic alcohols to the corresponding aldehydes or ketones. It can also be used for the oxidation of activated methyl groups on heterocyclic systems. researchgate.net Similarly, selenium dioxide (SeO₂) is a well-known reagent for the allylic and benzylic oxidation of methyl and methylene (B1212753) groups to carbonyl functionalities. acs.org

Despite their utility in other systems, the direct oxidation of the methyl group of 5-methyl-2,1,3-benzothiadiazole to this compound using MnO₂ or SeO₂ is not a prominently documented method. A multi-step sequence is often preferred, suggesting that direct oxidation may be inefficient or lead to side products. researchgate.netdiva-portal.org For the analogous 5-methyl-2,1,3-benzoselenadiazole, a four-step synthesis was employed to yield the carbaldehyde, further indicating the challenges of direct, single-step oxidation. diva-portal.org

Multi-step Synthetic Sequences

Due to the challenges associated with direct formylation and oxidation, multi-step synthetic sequences are the most reliably reported methods for the preparation of this compound.

One established multi-step pathway begins with 5-methyl-2,1,3-benzothiadiazole. This route involves the following sequence:

Benzylic Bromination : The methyl group is first converted to a bromomethyl group using a brominating agent like N-bromosuccinimide (NBS).

Conversion to Alcohol : The resulting 5-(bromomethyl)-2,1,3-benzothiadiazole (B1269113) is then hydrolyzed to the corresponding alcohol, 5-(hydroxymethyl)-2,1,3-benzothiadiazole.

Oxidation : The final step is the oxidation of the primary alcohol to the desired aldehyde. researchgate.net

This sequence avoids the potential difficulties of direct methyl group oxidation.

A more recent and efficient multi-step approach utilizes modern C-H functionalization techniques. This route begins with the parent 2,1,3-benzothiadiazole and proceeds as follows:

Regioselective C-H Borylation : An iridium-catalyzed C-H borylation is performed to selectively install a boryl group at the 5-position, yielding 2,1,3-benzothiadiazol-5-ylboronic acid or its ester. nih.govresearchgate.net

Organocatalytic Formylation : The boronic acid derivative is then subjected to an organocatalytic formylation reaction with glyoxylic acid to furnish this compound. nih.gov

This modern route has been noted to be a significant shortcut compared to the more traditional, "tedious" multi-step sequences. researchgate.net

Table of Synthetic Route Comparison

| Synthetic Route | Starting Material | Key Steps | Reported Efficacy |

|---|---|---|---|

| Vilsmeier-Haack Formylation | 2,1,3-Benzothiadiazole | Reaction with DMF/POCl₃ | Not well-established for this substrate. |

| Direct C-H Formylation | 2,1,3-Benzothiadiazole | C-H activation and formylation | No direct method reported. |

| Oxidation of Methyl Group | 5-Methyl-2,1,3-benzothiadiazole | Direct oxidation with MnO₂ or SeO₂ | Not a commonly reported method. |

| Multi-step (via Bromination) | 5-Methyl-2,1,3-benzothiadiazole | Benzylic Bromination → Hydrolysis → Oxidation | An established, albeit lengthy, route. researchgate.net |

| Multi-step (via Borylation) | 2,1,3-Benzothiadiazole | Ir-catalyzed C-H Borylation → Organocatalytic Formylation | Reported as a more efficient, modern route. nih.govresearchgate.net |

Conversion of 2-aminothiophenol (B119425) to 2,1,3-Benzothiadiazole-5-carboxaldehyde

The synthesis of the 2,1,3-benzothiadiazole core structure does not typically proceed from 2-aminothiophenol. A well-established and high-yield method for creating the parent 2,1,3-benzothiadiazole heterocycle starts from o-phenylenediamine (B120857). wikipedia.org This precursor reacts with two equivalents of thionyl chloride, often in a solvent like pyridine, to yield the bicyclic product. wikipedia.org

For the specific synthesis of this compound, a common laboratory-scale preparation involves the oxidation of a precursor alcohol. Specifically, 2,1,3-benzothiadiazole-5-methanol is treated with an oxidizing agent such as manganese dioxide (MnO₂) in a suitable solvent like chloroform (B151607). The reaction mixture is typically stirred at room temperature, allowing for the selective oxidation of the primary alcohol to the corresponding aldehyde, yielding this compound in high purity and yield. chemicalbook.com

| Precursor | Reagent | Product | Yield |

| 2,1,3-Benzothiadiazole-5-methanol | Manganese dioxide (MnO₂) | This compound | 98% chemicalbook.com |

Advanced Synthetic Strategies for Functionalized Benzothiadiazoles Relevant to BTDA

Recent advancements in synthetic organic chemistry have provided powerful tools for the direct functionalization of the 2,1,3-benzothiadiazole (BTD) ring system. These methods are crucial for synthesizing derivatives of BTDA and exploring structure-property relationships in materials science.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone for constructing carbon-carbon bonds in modern organic synthesis, and they have been effectively applied to the BTD core.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming biaryl linkages. For BTD derivatives, this reaction typically involves coupling a halogenated BTD (e.g., 4,7-dibromo-2,1,3-benzothiadiazole) or a borylated BTD with a suitable coupling partner. wikipedia.orgresearchgate.net For instance, 5-boryl BTD derivatives, which are direct precursors to functional groups at the same position as the aldehyde in BTDA, readily undergo Suzuki coupling with a range of (hetero)aryl bromides. nih.govacs.org These reactions are typically catalyzed by palladium complexes with specialized phosphine (B1218219) ligands, such as XPhos or dppf, and proceed in good to excellent yields. nih.govacs.org This pathway provides direct access to 5-aryl BTDs, a class of compounds that has been sparingly explored. nih.govacs.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling of 5-Boryl BTD nih.govacs.org

| BTD Substrate | Coupling Partner | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 5-(Bpin)-2,1,3-benzothiadiazole | 4-Bromotoluene | Pd(OAc)₂/XPhos | 5-(p-tolyl)-2,1,3-benzothiadiazole | 95% |

| 5-(Bpin)-2,1,3-benzothiadiazole | 1-Bromo-4-methoxybenzene | Pd(OAc)₂/XPhos | 5-(4-methoxyphenyl)-2,1,3-benzothiadiazole | 98% |

Direct C-H arylation is an increasingly important strategy that avoids the pre-functionalization (e.g., halogenation or borylation) of the C-H bond substrate. mdpi.com In the context of BTD, palladium-catalyzed direct arylation has been successfully employed to functionalize the benzenoid ring. thieme-connect.comnih.gov This reaction couples C-H bonds of the BTD core directly with (hetero)aryl halides. Research has shown that electron-withdrawing substituents on the BTD ring, such as fluorine or cyano groups, can facilitate this transformation, particularly at the C4 and C7 positions. acs.orgacs.org The reactions often use a palladium(II) acetate (B1210297) catalyst in combination with a phosphine ligand and a base like cesium carbonate or potassium pivalate (B1233124) at elevated temperatures. thieme-connect.comnih.gov This method allows for the sequential introduction of different aryl groups, enabling the synthesis of unsymmetrical 4,7-diaryl-BTD derivatives. acs.org

Table 2: Conditions for Direct C-H Arylation of BTD Derivatives thieme-connect.comacs.org

| BTD Substrate | Aryl Halide | Catalyst/Ligand | Base | Product | Yield |

|---|---|---|---|---|---|

| 5,6-Difluoro-2,1,3-benzothiadiazole | 1-Bromo-3-methylbenzene | Pd(OAc)₂ / P(tBu)₂Me·HBF₄ | KOAc | 4,7-bis(m-tolyl)-5,6-difluoro-2,1,3-benzothiadiazole | 96% acs.org |

Regioselective C-H Functionalization

Achieving regioselectivity in C-H functionalization is a significant challenge, especially for positions that are not electronically or sterically favored. Advanced catalytic systems have been developed to precisely target specific C-H bonds on the BTD ring. nih.govnih.govdiva-portal.org

Iridium-catalyzed C-H borylation has emerged as a powerful and reliable method for introducing versatile boronate ester groups onto aromatic rings with high regioselectivity. nih.govdiva-portal.orgbris.ac.uk For the parent 2,1,3-benzothiadiazole, this reaction provides remarkable access to the C5 position. nih.govacs.org Using a catalyst system typically comprising an iridium precursor like [Ir(COD)OMe]₂ and a specific ligand such as Me₄phen, the C-H bond at the C5 position can be selectively converted to a C-Bpin bond (where Bpin is pinacolboronate). nih.gov

Optimized conditions have been developed that favor the formation of the 5-boryl BTD product in good yield, although minor amounts of other isomers (4-boryl and 4,6-diboryl) are also observed. nih.govacs.org This regioselectivity is significant because the C5 position has historically been difficult to functionalize directly, often requiring multi-step de novo synthesis of the entire ring system. nih.govdiva-portal.org The resulting 5-boryl BTD is a versatile building block, readily usable in subsequent cross-coupling reactions like the Suzuki coupling mentioned previously. nih.govacs.org

Table 3: Regioselective Ir-Catalyzed C-H Borylation of 2,1,3-Benzothiadiazole nih.govacs.org

| Catalyst | Ligand | Boron Source | Product Distribution | Total Yield |

|---|

Reaction Mechanisms of BTDA and Its Derivatives

The chemical behavior of this compound is largely dictated by the interplay between the reactive aldehyde group and the electron-withdrawing benzothiadiazole ring system.

The aldehyde functional group in BTDA is a site of rich chemical reactivity. It can undergo a variety of transformations, including oxidation, reduction, and condensation reactions.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is typically achieved using common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide.

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (2,1,3-benzothiadiazol-5-yl)methanol. Standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are effective for this purpose.

Condensation Reactions: The aldehyde group is a key participant in condensation reactions, most notably the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound (a compound with a methylene group flanked by two electron-withdrawing groups) to the aldehyde, followed by a dehydration step to yield a new C=C bond. wikipedia.org The Knoevenagel condensation of BTDA with active methylene compounds is a valuable method for synthesizing more complex, conjugated molecules.

The 2,1,3-benzothiadiazole moiety is a potent electron-withdrawing group. nih.govmdpi.com This property is a consequence of the electronegative nitrogen and sulfur atoms within the thiadiazole ring, which exert a strong inductive and resonance effect, pulling electron density from the fused benzene (B151609) ring. This electron deficiency significantly influences the reactivity of the entire molecule. The electron-withdrawing nature of the BTD core makes it a valuable component in the design of electron acceptor materials for applications in organic electronics, such as organic solar cells. cbu.edu.trwikipedia.org The introduction of fluorine atoms into the benzothiadiazole ring can further enhance its electron-withdrawing capabilities. rsc.org

The combination of the electron-withdrawing benzothiadiazole core with an electron-donating group within the same molecule gives rise to intramolecular charge transfer (ICT) phenomena. researchgate.netnih.gov Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the donor moiety, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the acceptor (BTD) unit. acs.org This charge separation in the excited state is a key characteristic of many fluorescent probes and materials for nonlinear optics.

The efficiency of ICT can be modulated by the strength of the donor and acceptor groups and the nature of the π-conjugated bridge connecting them. researchgate.net The attachment of donor groups to the BTD core facilitates these ICT processes in the excited state. researchgate.net The synthesis and study of novel benzothiadiazole-based small molecules have been undertaken to improve ICT within donor-acceptor blends for applications in organic solar cells. cbu.edu.tr

Table 2: Factors Influencing Intramolecular Charge Transfer (ICT)

| Factor | Influence on ICT | Reference |

| Electron Donor Strength | Stronger donors enhance the driving force for charge transfer. | researchgate.netnih.gov |

| Electron Acceptor Strength | The potent electron-withdrawing BTD core acts as an effective acceptor. | nih.govmdpi.com |

| π-Conjugated Bridge | The nature of the linker between donor and acceptor affects the efficiency of charge transfer. | researchgate.net |

| Solvent Polarity | The surrounding medium can influence the stability of the charge-separated excited state. | researchgate.net |

In the solid state, the planar structure of the benzothiadiazole ring system facilitates intermolecular π-π stacking interactions. nih.gov These non-covalent interactions play a crucial role in the molecular packing and the resulting electronic properties of the material. The arrangement of molecules in the crystal lattice, influenced by π-π stacking, can affect charge transport and photophysical behavior. nih.govnih.gov

Studies on derivatives of 2,1,3-benzothiadiazole have revealed various packing motifs, including "head-to-tail" π-π stacking. nih.gov In some cases, co-crystals formed between donor and acceptor BTD derivatives exhibit infinite alternating π-stacks. researchgate.net The distance between the interacting aromatic rings is a key parameter in determining the strength of the π-π interaction. These interactions, along with other secondary bonding forces like chalcogen bonding, are instrumental in the crystal engineering of BTD-based materials. nih.govresearchgate.net

Advanced Spectroscopic and Computational Analysis of Btda

Spectroscopic Characterization Techniques for BTDA and Derivatives

Spectroscopic analysis is fundamental to the characterization of BTDA and its derivatives, confirming their synthesis and revealing their electronic and photophysical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of BTDA and its derivatives by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

For the parent 2,1,3-benzothiadiazole (B189464), the aromatic protons typically appear in the range of δ 7.5-8.1 ppm in deuterated chloroform (B151607) (CDCl₃). mdpi.com For instance, in one study, the protons of 2,1,3-benzothiadiazole in CDCl₃ were observed at δ 7.966 and 7.531 ppm. chemicalbook.com In N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole, a derivative of BTDA, the aromatic protons resonate between 6.50 and 7.50 ppm, with the methyl groups showing a singlet at 3.29 ppm. mdpi.com

In the case of 2,1,3-Benzothiadiazole-5-carbaldehyde, the presence of the electron-withdrawing aldehyde group at the 5-position is expected to deshield the adjacent aromatic protons, causing them to shift downfield. The aldehydic proton itself would appear as a distinct singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm.

The ¹³C NMR spectrum provides further structural confirmation. For N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole, the aromatic carbons resonate at 108.85, 111.13, and 130.73 ppm, while the ipso-carbons are found at 144.43, 149.28, and 156.90 ppm. The methyl carbons give a signal at 42.59 ppm. mdpi.com For BTDA, the carbon of the aldehyde group (C=O) would be expected to have a characteristic chemical shift in the region of 190-200 ppm. A study on the analogous compound, 2,1,3-benzoselenadiazole-5-carbaldehyde, reported the aldehyde carbon at 190.7 ppm. researchgate.net

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2,1,3-Benzothiadiazole | ¹H | CDCl₃ | 7.966, 7.531 |

| Acetone | 8.050, 7.723 | ||

| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole | ¹H | Not Specified | 6.50-7.50 (aromatic), 3.29 (methyl) |

| ¹³C | 108.85, 111.13, 130.73 (aromatic CH), 144.43, 149.28, 156.90 (ipso-C), 42.59 (methyl) | ||

| 2,1,3-Benzoselenadiazole-5-carbaldehyde | ¹³C | Not Specified | 190.7 (C=O) |

Infrared (IR) spectroscopy is employed to validate the presence of key functional groups in the BTDA molecule. The most characteristic absorption band for BTDA is the carbonyl (C=O) stretch of the aldehyde group. For aromatic aldehydes, this strong absorption typically appears in the range of 1710-1685 cm⁻¹. The conjugation of the carbonyl group with the benzothiadiazole ring system is expected to lower the frequency compared to a saturated aldehyde.

Another diagnostic feature for the aldehyde group is the C-H stretching vibration of the aldehydic proton, which typically gives rise to one or two bands of moderate intensity in the region of 2850-2700 cm⁻¹. The IR spectrum of the parent 2,1,3-benzothiadiazole shows characteristic peaks for the aromatic C-H and C=C stretching vibrations. chemicalbook.com The presence of both the intense C=O stretching band and the aldehydic C-H stretching bands in the IR spectrum of BTDA provides strong evidence for the successful incorporation of the carbaldehyde functional group onto the benzothiadiazole core.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretching | 1710 - 1685 |

| Aldehyde (C-H) | Stretching | 2850 - 2700 |

| Aromatic (C=C) | Stretching | ~1600 - 1450 |

| Aromatic (C-H) | Stretching | ~3100 - 3000 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns. For this compound, with a molecular formula of C₇H₄N₂OS, the calculated molecular weight is approximately 164.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 164.

The fragmentation pattern of BTDA is expected to show characteristic losses. A common fragmentation pathway for aromatic aldehydes is the loss of a hydrogen atom to form a stable acylium ion ([M-H]⁺), which would appear at m/z 163. Another typical fragmentation is the loss of the entire aldehyde group (-CHO), resulting in a fragment at m/z 135, corresponding to the benzothiadiazole radical cation. The mass spectrum of the parent 2,1,3-benzothiadiazole shows a prominent molecular ion peak at m/z 136. nist.gov

| Compound | Expected m/z | Identity |

|---|---|---|

| This compound | 164 | Molecular Ion [M]⁺ |

| 163 | [M-H]⁺ | |

| 135 | [M-CHO]⁺ | |

| 2,1,3-Benzothiadiazole | 136 | Molecular Ion [M]⁺ |

UV-Vis absorption spectroscopy provides insights into the electronic transitions within a molecule. The 2,1,3-benzothiadiazole core is a well-known electron-accepting unit, and when combined with various donor groups, it can lead to compounds with strong intramolecular charge transfer (ICT) characteristics. nih.gov These ICT transitions are responsible for the absorption of light in the visible region.

The UV-Vis spectra of BTDA and its derivatives typically exhibit two main absorption bands. nih.gov A higher-energy band, usually in the UV region, is attributed to a π-π* transition, while a lower-energy band, often extending into the visible region, is assigned to the HOMO-LUMO transition with significant ICT character. nih.gov For instance, the absorption spectrum of a film of a benzothiadiazole-arylamine derivative showed a peak at 490 nm. researchgate.net Another study on 4,7-dithieno-2,1,3-benzothiadiazole (DTBT) reported a low-energy absorption feature in the 400-450 nm range. nih.gov The introduction of an aldehyde group at the 5-position of the benzothiadiazole ring is expected to influence the energy of the molecular orbitals and thus the position of the absorption maxima.

| Compound/Derivative Type | Solvent/State | Absorption Maxima (λmax, nm) | Transition Type |

|---|---|---|---|

| Benzothiadiazole-arylamine derivative | Film | 490 | ICT |

| 4,7-dithieno-2,1,3-benzothiadiazole (DTBT) | Solution | ~400-450 | ICT |

| 5,6-difluoro-4,7-dithieno-2,1,3-benzothiadiazole (DTF2BT) | Solution | Red-shifted compared to BTDA | ICT |

Fluorescence spectroscopy is used to study the photoluminescence properties of BTDA and its derivatives. The 2,1,3-benzothiadiazole moiety is a known fluorophore, and its derivatives often exhibit strong fluorescence. mdpi.com The emission properties are highly dependent on the molecular structure and the surrounding environment.

BTDA derivatives are known for their high fluorescence quantum yields and large Stokes shifts, which is the difference in wavelength between the absorption and emission maxima. rsc.org For example, a study on 5,5′-(benzo[c] mdpi.comresearchgate.netnih.govthiadiazole-4,7-diyl) diisophthalic acid (BTIA-COOH), a carboxylic acid derivative of BTDA, reported a large Stokes-shifted emission of approximately 6000 cm⁻¹. rsc.org The emission of these compounds often arises from an excited state with significant intramolecular charge transfer character. The emission wavelength can be tuned by modifying the donor and acceptor strengths of the substituents on the benzothiadiazole core. For instance, a benzothiadiazole-arylamine derivative exhibited an emission peak at 631 nm in a thin film. researchgate.net

| Compound/Derivative | Solvent/State | Emission Maxima (λem, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| BTIA-ester | DMF | 477 | 6060 |

| BTIA-COOH | DMF | 502 | 6050 |

| BTIA-HOF | DMF | 530 | 5230 |

| Benzothiadiazole-arylamine derivative | Film | 631 | Not Specified |

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in molecules with a significant difference in dipole moment between the ground and excited states, which is characteristic of compounds with strong intramolecular charge transfer.

Derivatives of 2,1,3-benzothiadiazole often exhibit remarkable solvatochromism. dntb.gov.ua For example, N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole shows a noticeable bathochromic (red) shift of its emission maximum in more polar solvents. Its emission peak shifts from 526 nm in hexane (B92381) to 604 nm in dichloromethane, corresponding to an increase in the Stokes shift from 4559 cm⁻¹ to 6613 cm⁻¹. mdpi.com This positive solvatochromism indicates that the excited state is more polar than the ground state, which is consistent with an ICT process. Similarly, 4,7-dithieno-2,1,3-benzothiadiazole and its fluorinated derivative also display solvatochromic effects, with the position of the low-energy absorption band being sensitive to solvent polarity. nih.gov

| Compound | Solvent | Emission Maxima (λem, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole | Hexane | 526 | 4559 |

| Dichloromethane | 604 | 6613 | |

| 1,3-Phosphinoamines based on 4-amino-2,1,3-benzothiadiazole | n-hexane | 520 | Not Specified |

| THF | 553 |

Fluorescence Spectroscopy for Photoluminescence Properties

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a solution become highly luminescent upon aggregation. bohrium.com This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. Derivatives of 2,1,3-benzothiadiazole are prominent building blocks in the design of AIE-active materials, often referred to as AIEgens. researchgate.net

The AIE effect in BTD derivatives is typically attributed to the restriction of intramolecular motions (RIM) in the aggregated state. In dilute solutions, excited molecules can lose energy through non-radiative pathways, such as intramolecular rotations and vibrations. When the molecules aggregate in a poor solvent or in the solid state, these motions are physically constrained, which blocks the non-radiative decay channels and forces the excited-state energy to be released as fluorescence, leading to enhanced emission. bohrium.comnih.gov

Several studies have synthesized and characterized BTD derivatives exhibiting significant AIE or aggregation-induced emission enhancement (AIEE) effects. For instance, donor-acceptor-π-donor (D-A-π-D) type benzothiadiazole derivatives have been designed that show remarkable AIE/AIEE properties. nih.gov Similarly, D-A molecules containing carbazole (B46965) as a donor and benzothiadiazole as an acceptor have demonstrated AIE activity, with their fluorescence quantum yield increasing dramatically from a dilute solution to an aggregated or solid state. mdpi.com The formation of one-dimensional microrods in the aggregated state further highlights the potential of these materials for optical device applications. researchgate.netrsc.org The combination of the electron-accepting BTD core with various electron-donating groups allows for the fine-tuning of these AIE properties. researchgate.net

| Compound Type | Donor Moiety | Acceptor Moiety | Key AIE/AIEE Finding | Reference |

|---|---|---|---|---|

| D-A-π-D | Anthracene-based | Benzothiadiazole | Displayed significant AIE or AIEE effects with mechanochromic features. | nih.gov |

| D-A | Carbazole | Benzothiadiazole | Enhanced fluorescent quantum yield from ~0.1 in solution to ~0.8 in solid state. | mdpi.com |

| D-A | Carbazole | Nitrobenzothiadiazole | Observed to be AIE active, forming one-dimensional microrods upon aggregation. | researchgate.netrsc.org |

| Styryl-BTD | Aryloxy-substituted styryl | Benzothiadiazole | Showed aggregation-induced enhanced emission with luminescence enhancement up to 5.7 times. | bohrium.com |

Computational Chemistry Approaches

Computational chemistry provides indispensable tools for investigating the properties of BTD derivatives at a molecular level, offering insights that complement experimental findings and guide the design of new materials.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure and reactivity of molecules. scirp.org For 2,1,3-benzothiadiazole derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine key parameters such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.govacs.org

The HOMO and LUMO energy levels are critical as they dictate the electronic and optical properties of the molecule, including its band gap and potential for charge transfer. mdpi.comresearchgate.net In many BTD-based donor-acceptor systems, calculations show that the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting BTD moiety. mdpi.comresearchgate.net This spatial separation of frontier orbitals is characteristic of an intramolecular charge-transfer (ICT) system.

DFT calculations also predict molecular geometries and can be used to assess reactivity. For example, DFT has been used to predict the regioselectivity of nucleophilic attacks on novel BTD-based heteroarynes by analyzing the distortion of the aryne triple bond. nih.govacs.org By calculating global and local reactivity descriptors, researchers can pinpoint reactive sites on a molecule. scirp.org

| System | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

|---|---|---|---|---|---|

| BTD D-A-D Small Molecules | B3LYP/cc-pVDZ | -4.78 to -5.24 | -2.60 to -3.00 | 2.18 to 2.51 | mdpi.com |

| BTD Fused-Ring Copolymers | B3LYP/6-311G(d,p) | -5.11 to -5.39 | -3.12 to -3.42 | 1.73 to 2.27 | acs.org |

| 1,3-Benzothiazole Derivatives | DFT/6-311++G(d,p) | N/A | N/A | 3.95 to 4.70 | nbu.edu.sa |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. researchgate.netwiley.com This method investigates the electron charge density distribution and uses descriptors at bond critical points (BCPs) to characterize the nature of chemical interactions. researchgate.net

In the context of BTD derivatives, QTAIM has been used to study intermolecular interactions in co-crystals. For instance, in a charge-transfer complex formed between 4-amino-2,1,3-benzothiadiazole (a donor) and 4-nitro-2,1,3-benzothiadiazole (B1293627) (an acceptor), QTAIM calculations were performed to analyze the weak bonding between the molecules. researchgate.net This analysis helps in understanding the forces that govern crystal packing and the formation of supramolecular structures, which are crucial for the properties of solid-state materials. researchgate.net

Prediction of Photophysical Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the photophysical properties of BTD derivatives, such as their UV-vis absorption and fluorescence emission spectra. mdpi.comnih.govresearchgate.net These calculations can accurately forecast maximum absorption (λmax) and emission wavelengths, helping to rationalize experimental observations and guide the synthesis of molecules with desired optical characteristics. nih.govacs.org

TD-DFT calculations have successfully reproduced the absorption spectra of various BTD-based copolymers and small molecules, confirming that the low-energy absorption bands arise from HOMO→LUMO transitions, which are characteristic of intramolecular charge transfer. mdpi.comacs.org Studies have shown that the photophysical behavior of BTD derivatives is highly tunable through functionalization. For example, the position of substituents on the BTD benzoid ring strongly influences the emissive properties. researchgate.net While computational chemistry has advanced the prediction of these properties, machine learning models are also emerging as a complementary tool to forecast absorption and emission wavelengths with high accuracy and reduced computational cost. nih.govacs.org

Modeling of Charge Transfer and Exciton (B1674681) Dissociation

The 2,1,3-benzothiadiazole unit is a strong electron acceptor, making it a key component in materials designed for applications involving charge transfer and separation, such as organic photovoltaics. mdpi.comnih.gov Computational modeling is essential for understanding the dynamics of intramolecular charge transfer (ICT) and the subsequent dissociation of excitons (electron-hole pairs) into free charge carriers.

Upon photoexcitation, an electron is promoted from the donor-localized HOMO to the acceptor-localized LUMO, creating an ICT state. rsc.org The efficiency of exciton dissociation is a critical factor for photocatalytic and photovoltaic applications. researchgate.net DFT calculations are used to model this process by analyzing the electronic structure of the excited state. Transition density matrix maps can be simulated to visualize the localization of the hole and electron, confirming the charge transfer character of the excitation. semanticscholar.org

Furthermore, the exciton binding energy (Eb), which is the energy required to separate the electron-hole pair, can be calculated. A lower exciton binding energy facilitates dissociation. researchgate.net Computational studies have investigated how modifying the donor unit in BTD-based polymers affects the exciton binding energy, providing insights for designing materials with more efficient charge separation. researchgate.net The presence of charge-transfer channels can be further evidenced by methods like transient absorption spectroscopy and supported by DFT calculations, which show that specific molecular designs can act as electron "reservoirs" to aggregate electrons at active sites and prevent charge recombination. nih.gov

Applications of 2,1,3 Benzothiadiazole 5 Carbaldehyde in Materials Science

Organic Electronics and Optoelectronics

The BT core is a privileged scaffold for creating photoluminescent compounds and functional organic materials. polyu.edu.hkresearchgate.net Its strong electron-accepting ability allows for the formation of donor-acceptor (D-A) type structures, which are essential for tuning the electronic and optical properties of materials. rsc.orgrsc.org When coupled with various electron-donating groups, BT derivatives can form materials with low bandgaps, intense light absorption, and efficient charge transfer capabilities, making them highly suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). polyu.edu.hkresearchgate.netrsc.org

Materials derived from 2,1,3-benzothiadiazole (B189464) are extensively utilized in the fabrication of OLEDs. polyu.edu.hkmdpi.commdpi.com The electron-accepting nature of the BT core enhances the efficiency of these devices by facilitating improved charge transport and balancing electron and hole injection, which are critical for efficient light emission. rsc.org By modifying the molecular structure, for example, by creating D-A-D type systems, researchers can tune the emission color from green to red and achieve high electroluminescence efficiency. polyu.edu.hkrsc.org

In one study, a D-A-D type molecule incorporating a BT core and triphenylamine (B166846) donor units was used as an emitter in an OLED, resulting in an orange-red emission with a high luminance of 8330 cd/m², a current efficiency of 6.1 cd/A, and an external quantum efficiency (EQE) of 3.1%. polyu.edu.hk Other research has focused on developing hybrid local and charge-transfer (HLCT) emitters using a D-π-A-π-D design with a BT acceptor. These emitters have demonstrated high photoluminescence quantum yields (up to 85%) and impressive EQEs in solution-processed OLEDs, surpassing the theoretical limit for conventional fluorescent emitters by enabling the utilization of triplet excitons. rsc.org

| Device Structure/Emitter Type | Maximum Luminance (cd/m²) | Maximum External Quantum Efficiency (EQE) (%) | Emission Color | Reference |

|---|---|---|---|---|

| D-A-D Emitter with BT Core | 8330 | 3.1 | Orange-Red | polyu.edu.hk |

| D-π-A-π-D HLCT Emitter (Molecule 1) | Not Reported | 7.0 | Green | rsc.org |

| D-π-A-π-D HLCT Emitter (Molecule 2) | Not Reported | 8.1 | Green | rsc.org |

| Non-doped Blue Emitter (Pyrene-Benzimidazole Hybrid) | 290 | 4.3 | Pure Blue | nih.gov |

The 2,1,3-benzothiadiazole moiety is a cornerstone in the design of materials for organic solar cells, including both polymer and small molecule-based devices. rsc.orgresearchgate.netcjps.org Its incorporation into the molecular structure of donor or acceptor materials helps to create low bandgap semiconductors that can effectively absorb a broad range of the solar spectrum. cjps.orgnih.gov

The BT unit is integral to developing light-harvesting materials for solar cells. rsc.org By creating polymers and small molecules with alternating electron-donating and electron-accepting units (a "push-pull" strategy), materials with strong intramolecular charge transfer (ICT) characteristics are produced. nih.govnih.gov This leads to a significant reduction in the material's bandgap, allowing for broader absorption of sunlight. nih.gov For instance, polymers incorporating a 2,1,3-benzothiadiazole-5,6-dicarboxylicimide unit have exhibited very broad absorption, ranging from 350 nm to 1400 nm, with narrow bandgaps as low as 0.92 eV. nih.gov In dye-sensitized solar cells (DSSCs), BT-based photosensitizers have been shown to convert sunlight into electricity with high efficiency, with some devices achieving power conversion efficiencies (PCEs) of up to 10.9% through a co-sensitization approach. rsc.org

The inherent electron-deficient character of the 2,1,3-benzothiadiazole core makes it an excellent electron acceptor unit in OPV active layers. researchgate.netrsc.org In bulk-heterojunction solar cells, BT-based polymers can function as either the electron donor or the electron acceptor. cjps.orgrsc.org The strong electron-withdrawing properties facilitate efficient electron injection and transport. rsc.org A key strategy in OPV material design involves using BT derivatives to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is crucial for efficient charge separation at the donor-acceptor interface. nih.gov Polymers based on a 2,1,3-benzothiadiazole-5,6-dicarboxylic imide building block have been used to fabricate additive- and annealing-free organic solar cells with PCEs exceeding 8%. ox.ac.ukresearchgate.netnih.gov

In the rapidly advancing field of perovskite solar cells (PSCs), materials derived from 2,1,3-benzothiadiazole have emerged as highly effective hole transport materials (HTMs). rsc.orgresearchgate.net HTMs play a vital role in extracting and transporting positive charge carriers (holes) from the perovskite absorber layer to the electrode while blocking electrons. rsc.orgresearchgate.net The molecular planarity and charge mobility of BT-based HTMs can be tuned through chemical design. researchgate.net For example, introducing thiophene (B33073) bridges into a D-A-D structured BT-based HTM was found to enhance molecular planarity, leading to higher hole mobility and improved device performance. researchgate.net Asymmetric molecular strategies and the introduction of fluorine substituents have also been employed to optimize the energy levels and charge transport properties of these HTMs, resulting in PSCs with champion power conversion efficiencies reaching as high as 23.2% and 18.54%, respectively. rsc.orgrsc.org

| HTM Designation/Strategy | Power Conversion Efficiency (PCE) (%) | Fill Factor (FF) (%) | Reference |

|---|---|---|---|

| B-TPA (Asymmetric Strategy) | 23.2 | Not Reported | rsc.org |

| YN2 (Stronger Electron-Withdrawing Group) | 19.27 | Not Reported | researchgate.net |

| Monofluorinated BT | 18.54 | 81 | rsc.org |

| DTBT (Thiophene Bridges) | Significantly Improved | Not Reported | researchgate.net |

Derivatives of 2,1,3-benzothiadiazole are promising organic semiconductors for the active channels in OFETs and OTFTs. polyu.edu.hkresearchgate.netresearchgate.net The performance of these transistors is largely determined by the charge carrier mobility of the semiconductor. The D-A polymer design approach, utilizing the electron-accepting BT unit, is effective in creating materials with high charge mobility. rsc.org These materials can exhibit either p-channel (hole-transporting), n-channel (electron-transporting), or ambipolar (both hole and electron transporting) characteristics depending on their molecular structure and energy levels. nih.govnih.gov

For example, copolymers of cyclopenta[2,1-b;3,4-b']dithiophene (CDT) and benzothiadiazole have demonstrated p-type behavior with hole mobilities up to 0.67 cm²/Vs. nih.gov By synthetically modifying the BT unit with stronger electron-accepting groups like cyano and fluorine, researchers have successfully converted these polymers into n-type semiconductors. nih.gov In another study, new benzothiadiazole derivatives end-capped with carbazole (B46965) showed p-channel characteristics in OTFTs with carrier mobilities of 10⁻⁴ cm²/Vs and high current on/off ratios of 10⁵. nih.gov

| Semiconductor Material | Device Type | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Reference |

|---|---|---|---|---|

| BT-Cyclopentadithiophene Copolymer | OFET | 0.17 | 10⁵ | researchgate.net |

| Alkylbenzotriazole-Benzothiadiazole Copolymer | OFET | >0.01 (electron) | Not Reported | rsc.org |

| 4,7-di(9H-carbazol-9-yl)benzo[c] rsc.orgrsc.orgthiadiazole | OTFT | 10⁻⁴ (hole) | 10⁵ | nih.gov |

| CDTT-BT Copolymer | OFET | 0.67 (hole) | Not Reported | nih.gov |

Fluorescent Dyes and Sensors

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The versatility in the choice of both the metal and the organic linker allows for the precise design of MOFs with specific properties, making them promising candidates for heterogeneous photocatalysis. acs.orgresearchgate.net

Integration of Benzothiadiazole Units into MOF Frameworks

The incorporation of 2,1,3-benzothiadiazole (BTD) units into MOF structures is a key strategy for developing advanced photocatalytic materials. This is typically achieved through "linker engineering," where derivatives of BTD are synthesized to act as the organic struts in the MOF architecture. rsc.orgresearchgate.net While 2,1,3-Benzothiadiazole-5-carbaldehyde itself may not be the direct linker, its aldehyde functional group provides a reactive site for further chemical modifications, enabling its conversion into dicarboxylic acids or other multitopic linkers necessary for MOF synthesis. researchgate.netresearchgate.net

These functionalized benzothiadiazole linkers, often featuring a donor-acceptor-donor (D-A-D) electronic structure, are then reacted with metal ions (like zirconium) to form robust and porous frameworks. researchgate.netnih.gov A notable example is the creation of the UiO-68-type MOF series, where various benzothiadiazole-based dicarboxylic acids have been used to systematically tune the light absorption and charge-separation characteristics of the resulting material. rsc.orgrsc.org By immobilizing the benzothiadiazole unit within the MOF, researchers can create materials with enhanced stability and photo-responsiveness. rsc.org This strategic integration allows for the development of MOFs that can absorb a broad spectrum of visible light and efficiently separate charge carriers, which are crucial steps for effective photocatalysis. acs.org

Photocatalytic Applications in Organic Synthesis

The unique electronic properties of benzothiadiazole-containing MOFs make them highly effective as heterogeneous photocatalysts for a variety of organic reactions, particularly aerobic oxidations. acs.orgresearchgate.net These materials can harness visible light to generate reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂•−) and singlet oxygen (¹O₂), from molecular oxygen. rsc.org These ROS then drive synthetically useful chemical transformations under mild, environmentally friendly conditions. rsc.org

One significant application is in the synthesis of nitrogen-containing heterocyclic compounds. For instance, the MOF known as UiO-68-BTDB has been successfully employed as a photocatalyst for the condensation cyclization reactions to produce benzimidazoles and benzothiazoles at room temperature using air as the oxidant. rsc.org The catalyst demonstrates high activity and can be recycled, highlighting its robustness. rsc.org

Another example is the JNU-204 MOF, which incorporates a pyrazole-benzothiadiazole-pyrazole photosensitizer. This material shows excellent performance in several aerobic oxidation reactions, including the facile synthesis of pyrrolo[2,1-a]isoquinoline-containing heterocycles, which are core structures in some marine natural products. acs.org The design of the JNU-204 platform provides good photon absorption, a suitable band gap for visible light activation, and fast charge separation, all contributing to its high catalytic efficiency. acs.org

The table below summarizes key research findings on the photocatalytic applications of these advanced materials in organic synthesis.

| MOF Catalyst | Organic Synthesis Application | Key Features & Mechanism | Source |

|---|---|---|---|

| UiO-68-BTDB | Synthesis of benzimidazoles and benzothiazoles | Visible-light active; generates superoxide radicals (O₂•−) and singlet oxygen (¹O₂) to facilitate condensation cyclization. Robust and reusable. | rsc.org |

| JNU-204 | Synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) heterocycles and other aerobic oxidations | Features a donor-acceptor-donor photosensitizer for fast charge separation. Good photon absorption and chemical stability. | acs.org |

| TAPT-BTD-COF* | Oxidative coupling of o-phenylenediamine (B120857) and aromatic aldehydes | Visible-light mediated heterogeneous catalysis with excellent yield. *Note: This is a Covalent Organic Framework (COF), a related class of porous materials. | 210.212.36 |

Applications of 2,1,3 Benzothiadiazole 5 Carbaldehyde in Medicinal Chemistry and Biology

Biological Activity of BTDA Derivatives

Detailed research findings on the specific biological activities of derivatives of 2,1,3-Benzothiadiazole-5-carbaldehyde (BTDA) are not sufficiently available to populate the following subsections with scientifically validated data.

No specific studies detailing the synthesis and subsequent evaluation of this compound derivatives for their antibacterial or antifungal properties were identified.

While the broader class of thiadiazole derivatives has been investigated for anticancer properties, specific research on derivatives of this compound, including their ability to induce apoptosis, is not present in the available literature.

Investigations into the anti-inflammatory and antioxidant potential of compounds specifically derived from this compound are not documented in the reviewed scientific literature.

There is a lack of specific studies evaluating the antidiabetic or anticonvulsant activities of derivatives synthesized from this compound.

Mechanism of Biological Action

Without established biological activity for the derivatives of this compound, the elucidation of their mechanisms of action remains a prospective area for future research.

There is currently no available data from molecular docking, enzymatic assays, or other mechanistic studies that would describe the interaction of this compound derivatives with specific molecular targets or biological pathways.

Covalent Bond Formation with Nucleophilic Sites on Proteins and Enzymes

The aldehyde functional group is an electrophilic center capable of reacting with nucleophiles. In a biological context, the primary amino group of lysine residues and the thiol group of cysteine residues on proteins and enzymes are potent nucleophiles. While the chemical reactivity of aldehydes suggests a potential for this compound to form covalent bonds, such as Schiff bases with lysine, specific studies detailing this interaction for this particular compound are not extensively documented in the current literature. However, the principle of using aldehyde-bearing molecules for protein modification is established. For instance, mercaptobenzaldehyde derivatives have been utilized in three-component, one-pot bioconjugation strategies to achieve selective amine labeling on proteins like insulin. nih.gov This highlights the potential utility of the aldehyde moiety in forming stable linkages with biological macromolecules.

Modulation of Signaling Pathways

While direct studies on the modulation of specific signaling pathways in human cells by this compound are limited, the broader class of benzothiadiazole derivatives is known to influence biological pathways, particularly in plants. Derivatives such as S-methyl-1,2,3-benzothiadiazole-7-carbothioate (BTH) are known to act as functional analogues of salicylic acid, a key signaling molecule in plant defense. frontiersin.org In zucchini plants, a novel benzothiadiazole derivative, N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA), was shown to increase the level of SAR marker genes associated with various pathogen defense signaling pathways, including the salicylic acid, jasmonate, and ethylene pathways. mdpi.com These findings in related compounds suggest that the benzothiadiazole scaffold can interact with and modulate critical biological signaling cascades.

Role as Pharmaceutical Intermediates and Drug Development Candidates

The benzothiazole (B30560) and benzothiadiazole motifs are considered important pharmacophores in modern drug discovery, appearing in molecules with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. nih.govcrimsonpublishers.com this compound is recognized as a valuable pharmaceutical intermediate, providing a scaffold for the creation of diverse and complex drug candidates. alfachemch.com

The aldehyde group on the 2,1,3-benzothiadiazole (B189464) ring is a versatile chemical handle for synthesizing new molecular entities. It can readily participate in condensation reactions with various nucleophiles to generate a library of derivatives for biological screening. nih.gov This strategy is exemplified by research on a related compound, 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, which was used as a starting point to synthesize a range of derivatives. Antitumor screening of these derivatives identified a lead compound with superior activity compared to reference drugs like 5-fluorouracil and cisplatin. researchgate.net This demonstrates the utility of the carbaldehyde functional group in the design and synthesis of novel therapeutic agents based on heterocyclic cores.

The 2,1,3-benzothiadiazole core is a key building block in the synthesis of functional materials and complex molecules. nih.govnih.gov The "-5-carbaldehyde" derivative provides a specific reactive site for elaboration. For example, the aldehyde can be a precursor for creating vinylene-spaced donor-acceptor-donor (D-A-D) monomers used in the synthesis of polymers for electronic applications. mdpi.com In medicinal chemistry, such intermediates are crucial for constructing larger, more complex molecules that may possess enhanced biological activity or specificity. The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenol (B119425) with various aldehydes, underscoring the fundamental role of the aldehyde group in building the heterocyclic system itself or in its subsequent functionalization. nih.gov

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies

The advancement of applications for 2,1,3-Benzothiadiazole-5-carbaldehyde is intrinsically linked to the efficiency, cost-effectiveness, and environmental impact of its synthesis. Future research is poised to address these critical aspects through the development of innovative synthetic strategies.

The principles of green chemistry are increasingly guiding synthetic efforts, emphasizing the reduction of hazardous substances and energy consumption. For the synthesis of 2,1,3-benzothiadiazole (B189464) derivatives, this translates to exploring solvent-free reaction conditions, such as mechanochemical synthesis via hand grinding or ball milling, which have shown promise for other benzothiadiazole compounds. The use of mechanochemistry can lead to simple, fast, and highly efficient production.

Furthermore, the development and utilization of reusable, heterogeneous catalysts are a key focus. Catalysts like SnP₂O₇ have demonstrated high yields and short reaction times in the synthesis of related benzothiazoles, and their applicability to benzothiadiazole synthesis warrants investigation. Similarly, enzymatic catalysis, for instance using commercial laccases, presents an environmentally benign alternative to traditional methods that often rely on harsh reagents. The exploration of aqueous reaction media or deep eutectic solvents could further enhance the green credentials of the synthesis of this compound.

| Green Synthesis Approach | Potential Advantages | Relevant Catalyst/Method |

| Mechanochemistry | Solvent-free, energy-efficient, rapid | Horner–Wadsworth–Emmons (HWE) reaction |

| Heterogeneous Catalysis | Catalyst reusability, simple product isolation | SnP₂O₇ |

| Biocatalysis | Mild reaction conditions, high selectivity | Laccases |

| Alternative Solvents | Reduced toxicity and environmental impact | Water, Deep Eutectic Solvents |

Exploration of New Material Applications

The inherent optoelectronic properties of the 2,1,3-benzothiadiazole core make it a prime candidate for the development of advanced organic materials. Future research is set to expand its application portfolio by fine-tuning its molecular architecture.

A fascinating strategy for modulating the properties of benzothiadiazole-based materials is the substitution of the sulfur atom with other chalcogens, such as selenium (Se) or tellurium (Te). Replacing sulfur with a heavier, more polarizable chalcogen atom can significantly impact the electronic structure of the molecule. This substitution is known to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level and narrow the HOMO-LUMO gap, which can lead to a red-shift in the absorption and emission spectra.

This approach opens the door to creating materials with tailored properties for specific applications. For instance, benzochalcogenadiazoles are being investigated for their potential in organic light-emitting diodes (OLEDs), photovoltaics, and bioimaging. The introduction of a carbaldehyde group at the 5-position of a 2,1,3-benzoselenadiazole or 2,1,3-benzotelluradiazole could provide a reactive handle for further functionalization, leading to a new generation of high-performance materials.

| Chalcogen Atom | Predicted Effect on Properties | Potential Application |

| Selenium (Se) | Red-shifted absorption/emission, narrower bandgap | Near-infrared emitters, improved photovoltaics |

| Tellurium (Te) | Further red-shift, enhanced intermolecular interactions | Novel semiconductors, advanced sensors |

The aldehyde functional group in this compound is a versatile anchor point for modifying the molecule's electronic properties. Through straightforward condensation reactions, a wide variety of donor-acceptor (D-A) type structures can be synthesized. By coupling the electron-accepting benzothiadiazole core with different electron-donating moieties, the intramolecular charge transfer (ICT) characteristics can be precisely controlled.

This tunability is crucial for applications in organic electronics. For example, by extending the π-conjugation through the aldehyde group, materials with absorption profiles spanning the visible and near-infrared regions can be designed for use in organic solar cells and photodetectors. The emission color of fluorescent materials can also be fine-tuned from blue to red by varying the strength of the donor group, which is highly desirable for OLED displays and solid-state lighting. Future work will involve the systematic synthesis and characterization of a library of derivatives to establish clear structure-property relationships, enabling the rational design of materials with optimized performance. nih.govrsc.org

Further Elucidation of Biological Mechanisms

The fluorescent nature of many 2,1,3-benzothiadiazole derivatives has led to their increasing use as probes in biological imaging. acs.org However, a deeper understanding of their interactions with biological systems at a mechanistic level is still required.

Future research will likely focus on moving beyond simply using these molecules as stains and toward understanding the specific molecular interactions that govern their localization and fluorescence response within cells. For this compound, the aldehyde group could potentially react with nucleophilic residues in biomolecules, such as the amine groups in lysine residues of proteins or on DNA bases, leading to covalent labeling. Investigating these potential interactions is a key area for future studies.

Furthermore, the development of derivatives of this compound as fluorescent probes for specific analytes or biological processes is a burgeoning field. By incorporating recognition moieties that selectively bind to certain ions, enzymes, or other biomolecules, the fluorescence output of the benzothiadiazole core can be modulated, creating a sensor. Elucidating the photophysical mechanisms behind this sensing, such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or excited-state intramolecular proton transfer (ESIPT), will be crucial for designing more sensitive and selective probes. researchgate.net This will enable the real-time visualization of complex biological processes and could aid in understanding disease mechanisms. acs.orgnih.gov

Detailed Studies on Molecular Interactions and Target Identification

The therapeutic promise of any bioactive compound hinges on a precise understanding of its interactions at the molecular level. For derivatives of this compound, a critical future direction is the use of computational and experimental methods to identify specific biological targets and characterize the binding interactions.

Computational Approaches: In silico screening and molecular docking are powerful tools for predicting the binding affinities of novel compounds against libraries of known biological targets, such as enzymes and receptors. For the broader class of benzothiazole (B30560) derivatives, docking studies have been employed to investigate their potential as inhibitors of enzymes like GABA-aminotransferase (implicated in seizure disorders), dihydroorotase (a target for antimicrobial agents), and various protein kinases involved in cancer pathways. researchgate.netnih.govwjarr.combiointerfaceresearch.comnih.gov Future research will involve applying these computational models to libraries of virtual compounds derived from this compound to prioritize synthesis and biological testing.

Experimental Validation: Key molecular interactions predicted by docking simulations require experimental validation. Techniques such as X-ray crystallography of ligand-protein complexes can provide atomic-level details of how these compounds bind to their targets. Furthermore, biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify the binding kinetics and thermodynamics, offering a deeper understanding of the structure-activity relationship (SAR). Such studies are essential to confirm the mechanism of action and to guide the rational design of next-generation derivatives with improved potency and selectivity.

Preclinical and Clinical Investigations of Bioactive Derivatives

Translating a promising compound from the laboratory to a clinical setting is a long and rigorous process. Currently, there is a notable gap in the literature regarding the preclinical and clinical evaluation of molecules specifically derived from this compound.

Preclinical Development: The next crucial step involves moving from in vitro (cell-based) assays to in vivo (animal) models. These preclinical studies are designed to assess a compound's efficacy in a living system that mimics a human disease. Simultaneously, comprehensive pharmacokinetic studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the derivatives. One study involving a different benzothiadiazole derivative used in vivo imaging in mice to track its accumulation in various organs, demonstrating a methodology that could be applied to therapeutic candidates. mdpi.com Extensive toxicology and safety pharmacology studies are also required to identify any potential adverse effects before a compound can be considered for human trials.

Clinical Trials: Should a derivative of this compound demonstrate a strong safety profile and significant efficacy in preclinical models, it could advance to clinical trials. This phase involves a multi-stage investigation in human subjects to confirm safety, determine appropriate dosage, and definitively evaluate therapeutic efficacy. As of now, no derivatives of this specific compound are known to be in clinical investigation.

Industrial Scalability and Commercialization

The transition of a chemical compound from a laboratory reagent to a commercially available product, whether as a pharmaceutical or a material, depends on the ability to produce it on a large scale in a cost-effective and reliable manner.

Synthesis and Scale-Up: While this compound is commercially available from various suppliers, this is typically for research and development purposes on a small scale. alfachemch.com The common laboratory synthesis often involves the oxidation of 2,1,3-benzothiadiazole-5-methanol. For industrial production, this process would need to be optimized for safety, efficiency, and cost. This includes selecting less expensive and hazardous reagents, minimizing reaction steps, and developing purification methods suitable for large batches. The synthesis of related core structures, such as 4,7-dibromo-2,1,3-benzothiadiazole, has been successfully achieved on a kilogram scale, suggesting that large-scale production of the 5-carbaldehyde derivative is feasible but requires dedicated process development. polyu.edu.hk

Commercial Applications: The commercial potential for derivatives of this compound is broad. Beyond potential pharmaceuticals, the 2,1,3-benzothiadiazole core is of significant interest in the electronics industry. Patents have been filed for compounds containing this scaffold for use in Organic Light-Emitting Diodes (OLEDs), where they can function as host materials or emitters. google.com The unique photophysical properties of these compounds make them candidates for fluorescent probes and sensors, which also represent a significant commercial market. mdpi.com Successful commercialization will depend on demonstrating superior performance and a competitive manufacturing process compared to existing materials and compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,1,3-benzothiadiazole-5-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves condensation reactions using substituted benzaldehydes under reflux with acetic acid as a catalyst. For example, refluxing with ethanol as a solvent for 4 hours, followed by solvent evaporation under reduced pressure, yields solid products . Optimization may require adjusting stoichiometry, reaction time, or catalyst concentration. Characterization via NMR and IR spectroscopy is critical to confirm product identity and purity.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in a cool, dry environment (<25°C) in airtight containers protected from light. Avoid prolonged storage due to potential degradation, and monitor for color changes or precipitate formation. Safety protocols include using PPE (gloves, goggles) and working in a fume hood to minimize inhalation risks .

Q. What spectroscopic techniques are most effective for characterizing this compound?